molecular formula C10H9N3O B1481589 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097969-30-5

6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481589
CAS No.: 2097969-30-5
M. Wt: 187.2 g/mol
InChI Key: LTZFTONGTFIMOJ-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a synthetic heterocyclic compound built around the imidazo[1,2-b]pyrazole scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery. The molecule features a fused bicyclic core, which is a non-classical isostere of privileged structures like indole, and is decorated with a furan-2-yl substituent, a heterocycle known to contribute to molecular diversity and interaction with biological targets . This specific architecture makes it a valuable intermediate for the synthesis of more complex molecules and for probing biological mechanisms. While the specific biological activity of this compound is a subject for ongoing research, its structural framework is highly relevant in pharmaceutical development. The imidazo[1,2-b]pyrazole scaffold is recognized as a key pharmacophore in the design of kinase inhibitors . Furthermore, incorporating furan heterocycles is a common strategy in drug design to optimize properties like potency and selectivity . Researchers can utilize this compound as a building block for constructing libraries of functionalized molecules or as a core structure in the development of potential therapeutic agents targeting various diseases. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

6-(furan-2-yl)-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-12-4-5-13-10(12)7-8(11-13)9-3-2-6-14-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFTONGTFIMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of furan, imidazole, and pyrazole, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and relevant case studies.

The molecular formula for this compound is C10H9N3O, with a molecular weight of approximately 187.20 g/mol. Its structure contains a furan ring fused to an imidazo[1,2-b]pyrazole moiety, which is known for its reactivity and potential biological activities.

Biological Activity Overview

Research indicates that compounds containing imidazole and pyrazole scaffolds exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives of pyrazoles display notable antimicrobial properties. For instance, in vitro evaluations indicated that certain pyrazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Potential : The compound has been reported to exhibit cytotoxic effects on various cancer cell lines. In particular, it has shown promise against lung carcinoma cells with IC50 values indicating effective inhibition of cell proliferation . For example, a study found that related compounds exhibited IC50 values as low as 0.95 nM against A549 lung cancer cells .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. Some compounds have demonstrated effectiveness comparable to established anti-inflammatory drugs .

Antimicrobial Evaluation

A study conducted on various pyrazole derivatives revealed that specific compounds exhibited excellent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens . The following table summarizes the antimicrobial activity of selected derivatives:

CompoundMIC (μg/mL)Pathogen Targeted
4a0.22Staphylococcus aureus
5a0.25Pseudomonas aeruginosa
7b0.23Escherichia coli

Anticancer Activity

In vitro studies have assessed the anticancer potential of various pyrazole derivatives against multiple cancer cell lines. The following table outlines the IC50 values for selected compounds:

Compound NameCell LineIC50 (μM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHep-23.25

These findings indicate that certain derivatives can effectively inhibit cancer cell growth and may serve as potential candidates for further development in cancer therapy .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit topoisomerase IV, an enzyme crucial for DNA replication .
  • Cell Signaling Modulation : By modulating cell signaling pathways and gene expression, this compound can influence cellular metabolism and promote apoptosis in cancer cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation and disrupt critical signaling pathways necessary for tumor growth. The mechanism often involves the inhibition of kinases that play a role in cell division and survival.

Antiviral Properties : Similar compounds have demonstrated effectiveness against various viral targets, including hepatitis C virus (HCV). The structure-function relationship suggests that modifications in side chains can enhance activity against specific viral strains.

Anti-inflammatory Effects : Compounds with similar structures have been shown to possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Materials Science

The unique electronic properties of the imidazo[1,2-b]pyrazole core make 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole a candidate for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as a material in OLEDs due to its ability to emit light when an electric current passes through it.
  • Organic Photovoltaics : Its electronic properties also make it suitable for use in organic solar cells, where it can help convert sunlight into electricity efficiently.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. It can be employed in:

  • Synthesis of Heterocyclic Compounds : The compound can be used as a building block for creating various heterocycles that are important in medicinal chemistry.
  • Functionalization Reactions : Its reactivity allows for further modifications that can lead to the development of new derivatives with enhanced biological activities.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported on derivatives of this compound that showed promising results in inhibiting cancer cell lines by targeting specific kinases involved in tumor growth .
  • Antiviral Research : Another research article highlighted its effectiveness against HCV and suggested potential modifications to improve its antiviral activity .
  • Materials Science Applications : Research conducted by Advanced Materials demonstrated the use of this compound in developing efficient OLEDs with high stability and brightness .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The furan ring and electron-rich regions of the imidazo[1,2-b]pyrazole core undergo electrophilic substitution under mild conditions.

Halogenation

  • Reagents: Bromine (Br₂), N-bromosuccinimide (NBS), or iodine (I₂) in polar solvents (e.g., DMF, CHCl₃).

  • Conditions: Room temperature or reflux.

  • Products:

    • 5-Bromo-6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (major product at the C5 position of the pyrazole ring) .

    • 3-Iodo-6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (C3 substitution on the imidazole ring) .

Nitration

  • Reagents: Nitric acid (HNO₃) in acetic anhydride or sulfuric acid.

  • Conditions: 0–5°C to prevent over-nitration.

  • Products: Nitro derivatives at the C3 or C5 positions, depending on steric hindrance.

Oxidation Reactions

The furan ring is susceptible to oxidation, while the methyl group on the imidazole ring remains inert under standard conditions.

Furan Ring Oxidation

  • Reagents: m-Chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).

  • Conditions: Room temperature in dichloromethane or methanol.

  • Products:

    • 6-(2,5-Dihydrofuran-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole (epoxide intermediate).

    • Further oxidation yields 6-(2-furanone-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole .

Functionalization via Metalation

Directed ortho-metalation (DoM) enables regioselective modifications of the imidazo[1,2-b]pyrazole core.

Magnesiation

  • Reagents: TMP-MgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in THF.

  • Conditions: −40°C to −10°C.

  • Products:

    • C3-magnesiated species, which react with electrophiles (e.g., aldehydes, ketones) to form substituted derivatives (e.g., 3-formyl-6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole) .

Zincation

  • Reagents: TMP-ZnCl·LiCl.

  • Conditions: −30°C.

  • Products: C3-zincated intermediates for cross-coupling reactions (e.g., Negishi couplings) .

Cross-Coupling Reactions

The brominated derivatives participate in palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductsReference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C5-Aryl-6-(furan-2-yl)-1-methyl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Amino-substituted analogs

Reduction Reactions

Selective reduction of unsaturated bonds or nitro groups has been reported.

Nitro Group Reduction

  • Reagents: H₂/Pd-C or Fe/HCl.

  • Conditions: Ethanol, 25–50°C.

  • Products: 3-Amino-6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole.

Ring-Opening and Fragmentation

Under strong acidic or basic conditions, the imidazo[1,2-b]pyrazole scaffold undergoes fragmentation.

  • Reagents: Concentrated HCl or NaOH.

  • Conditions: Reflux in aqueous ethanol.

  • Products:

    • Cleavage of the pyrazole ring yields 2-(furan-2-yl)-1-methylimidazole derivatives .

Comparative Reactivity Insights

FeatureReactivity TrendExample
Furan ringMore reactive than pyrazole toward electrophilesFaster bromination vs. pyrazole core
C3 vs. C5 positionsC3 favored in metalation due to steric effectsC3-magnesiation over C5
Methyl groupStabilizes imidazole ring against oxidationNo oxidation observed at methyl

Comparison with Similar Compounds

Comparison with Indole-Based Analogues

The imidazo[1,2-b]pyrazole core has been explored as a non-classical isostere of indole, a common pharmacophore in drug design. In a matched-pair study comparing pruvanserin (an indole-based 5-HT2A antagonist) with its imidazo[1,2-b]pyrazole isostere, the latter exhibited:

  • Lower Lipophilicity : LogD decreased from 2.7 (indole) to 2.0 (imidazo[1,2-b]pyrazole), enhancing aqueous solubility .
  • Synthetic Flexibility : Selective functionalization via Br/Mg-exchange and TMP-base reactions allows regioselective modifications, enabling rapid diversification .

Table 1: Physicochemical Comparison of Indole vs. Imidazo[1,2-b]pyrazole

Property Pruvanserin (Indole) Imidazo[1,2-b]pyrazole Isostere
LogD 2.7 2.0
Aqueous Solubility (mg/mL) 0.12 0.85
pKa 6.4 (tertiary amine) 7.3 (core NH)

Comparison with Pyrrolo[1,2-b]pyrazole Derivatives

Pyrrolo[1,2-b]pyrazole derivatives, such as (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, share structural similarities but differ in ring saturation and synthetic accessibility:

  • Synthetic Complexity : Pyrrolo derivatives require 8-step syntheses with low overall yields (29.4%) , whereas imidazo[1,2-b]pyrazoles are synthesized via modular functionalization of preformed scaffolds, reducing steps and improving efficiency .

Comparison with Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines, another heterocyclic class, exhibit distinct electronic and steric properties:

  • Anticancer Activity : In vitro assays against MCF-7 cells showed IC50 values of 8–12 µM for pyrazolo[1,5-a]pyrimidines, comparable to imidazo[1,2-b]pyrazole derivatives (IC50 ~10–15 µM) .
  • Structural Flexibility : The imidazo core allows easier substitution at the 6-position (e.g., furan-2-yl), enabling tailored interactions with biological targets .

Comparison with 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY)

IMPY, a DNA synthesis inhibitor, highlights the impact of substituents on toxicity and efficacy:

  • Clinical Limitations : IMPY caused dose-dependent hemolysis in phase I trials, leading to discontinuation .
  • Structural Advantages : The methyl and furan substituents in 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole may mitigate such toxicity by reducing reactive intermediates or improving metabolic stability .

Key Research Findings

Enhanced Solubility : The imidazo[1,2-b]pyrazole core reduces logD by 0.7 units compared to indole, addressing a major limitation of indole-based drugs .

Anticancer Potential: Derivatives of this scaffold inhibit HepG-2 and MCF-7 cancer cells with IC50 values comparable to established chemotherapeutics .

Synthetic Versatility : Functionalization at the 3-, 5-, and 6-positions enables rapid generation of analogues for structure-activity relationship studies .

Preparation Methods

Preparation of Pyrazole Intermediate with Furan Substitution

A key step is the synthesis of 3-(furan-2-yl)-5-methyl-1H-pyrazole derivatives, which serve as precursors for the imidazo[1,2-b]pyrazole core.

  • Method: A three- or four-component reaction involving enaminones, benzaldehyde derivatives, hydrazine dihydrochloride, and sometimes ethyl cyanoacetate in aqueous media with ammonium acetate.
  • Conditions: Reflux in water for about 1 hour.
  • Outcome: Formation of pyrazole derivatives with yields ranging from 60% to 77%, depending on substituents.
  • Example Data:
Product R (Substituent) Ar (Aryl group) Yield (%) Melting Point (°C)
4f Methyl 2-Furyl 63 162-164

This method is efficient, green, and allows straightforward isolation of the products by precipitation.

Mechanistic Insight

  • The reaction proceeds via initial formation of hydrazone intermediates, followed by cyclization and aromatization steps.
  • Loss of dimethylamine or water molecules facilitates ring closure to pyrazole derivatives.
  • Steric hindrance and substituent effects influence the reaction pathway and yields.

Sequential One-Pot Synthesis of Imidazo[1,2-b]pyrazoles

Microwave-Assisted Formation of 5-Aminopyrazole Intermediate

  • Starting materials: Ethoxymethylene malononitrile derivatives and hydrazine monohydrate.
  • Conditions: Microwave irradiation at 80 °C, 150 W for 10 minutes in ethanol.
  • Note: Water presence in this step complicates the reaction; hence, strictly anhydrous conditions are preferred.
  • Result: Quantitative conversion to 5-aminopyrazole-4-carbonitrile intermediate.

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction (3CR)

  • Components: Preformed 5-aminopyrazole intermediate, aldehyde (e.g., furfural for furan substitution), isocyanide, and trifluoroacetic acid (TFA) as catalyst.
  • Conditions: Room temperature stirring for 10–60 minutes.
  • Outcome: Formation of 1H-imidazo[1,2-b]pyrazole derivatives with yields from 23% to 83%, depending on substituents.
  • Purification: Simple filtration and washing with hexane or diethyl ether; no column chromatography required.

Reaction Sequence Summary

Step Reagents/Conditions Time Yield Range (%) Notes
1 Ethoxymethylene malononitrile + hydrazine, microwave (80 °C, 10 min) 10 min ~100 Formation of 5-aminopyrazole intermediate
2 Add water, aldehyde (furfural), TFA, isocyanide, stir at RT 10–60 min 23–83 GBB 3CR to imidazo[1,2-b]pyrazole

Specific Considerations for 6-(Furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

  • The furan-2-yl substituent is introduced via the aldehyde component in the GBB reaction, typically furfural.
  • The methyl group at N-1 position is incorporated through the choice of isocyanide or by methylation steps on the imidazo[1,2-b]pyrazole core.
  • Electron-donating substituents on the aldehyde generally maintain or improve yields; electron-withdrawing groups tend to reduce yields.
  • The overall synthetic route is operationally simple, environmentally friendly, and amenable to scale-up.

Summary Table of Key Preparation Parameters

Parameter Description
Intermediate formation method Microwave-assisted cyclocondensation
Solvent Ethanol (anhydrous for step 1), water added after
Catalyst Trifluoroacetic acid (20 mol %)
Temperature 80 °C (microwave), then room temperature
Reaction time 10 min (microwave), 10–60 min (GBB reaction)
Purification Filtration and washing; no chromatography needed
Yield 23–83% depending on substituents
Key reagents Ethoxymethylene malononitrile, hydrazine, furfural, isocyanide

Research Findings and Advantages

  • The described methods provide a green, efficient, and versatile route to this compound and related derivatives.
  • Microwave-assisted synthesis significantly reduces reaction times and improves conversion rates.
  • The GBB multicomponent reaction allows rapid access to diverse substitution patterns with minimal purification efforts.
  • The methodology is suitable for library synthesis in medicinal chemistry due to its operational simplicity and scalability.

Q & A

Q. What synthetic methodologies are available for constructing the 1H-imidazo[1,2-b]pyrazole core, and how can furan-2-yl and methyl groups be introduced?

The 1H-imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A streamlined one-pot approach using hydrazine hydrate, ethoxymethylene malononitrile/ethyl cyanoacetate, isocyanides, and aldehydes enables rapid library generation . For selective functionalization at the 1-position (methyl group), direct N-alkylation via acylation or alkylation reactions is feasible. The furan-2-yl moiety can be introduced via regioselective cross-coupling (e.g., Suzuki-Miyaura) or electrophilic trapping after generating organometallic intermediates (e.g., magnesiation/zincation) .

Q. How can the solubility and lipophilicity of 1H-imidazo[1,2-b]pyrazole derivatives be experimentally assessed?

LogD (distribution coefficient) and aqueous solubility are critical for pharmacokinetic profiling. For example, the 1H-imidazo[1,2-b]pyrazole isostere of pruvanserin showed a logD reduction from 2.1 to 1.7 compared to the indole derivative, measured via shake-flask HPLC. Aqueous solubility improved 3.5-fold (from 0.12 mg/mL to 0.42 mg/mL) using equilibrium solubility assays in phosphate-buffered saline (pH 7.4). pKa determination via potentiometric titration revealed deprotonation of the NH group at 7.3, influencing solubility under physiological conditions .

Q. What spectroscopic and crystallographic techniques are used to characterize substituted imidazo[1,2-b]pyrazoles?

  • NMR : 1^1H and 13^{13}C NMR identify regiochemistry and substituent effects. For example, the methyl group at N1 appears as a singlet (~δ 3.7 ppm), while furan protons show distinct coupling patterns (δ 6.3–7.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 16.9° between imidazo[1,2-b]pyrazole and phenyl rings) and intermolecular interactions (O–H⋯N hydrogen bonds, π-π stacking at 3.64 Å) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C11_{11}H10_{10}N3_3O2_2S at m/z 264.07) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold for SAR studies?

  • Directed metalation : TMP (2,2,6,6-tetramethylpiperidyl) bases enable magnesiation at C3 or C7 positions, followed by electrophilic quenching (e.g., aldehydes, halogens) .
  • Br/Mg exchange : Bromine substituents at C6 can be transmetallated to Mg, allowing coupling with aryl halides or carbonyl electrophiles .
  • Fragmentation pathways : Controlled ring-opening of the pyrazole moiety yields push-pull dyes with malononitrile cores, useful for photophysical studies .

Q. How does replacing indole with 1H-imidazo[1,2-b]pyrazole impact receptor binding and metabolic stability?

In the case of 5-HT2A_{2A} antagonists like pruvanserin, the imidazo[1,2-b]pyrazole isostere retained affinity (Ki_i < 10 nM) while improving solubility and reducing cytochrome P450-mediated oxidation. Computational docking suggests the NH group forms a hydrogen bond with Asp155 in the 5-HT2A_{2A} receptor, similar to indole’s interaction. Metabolic stability assays (e.g., liver microsomes) showed a 40% reduction in clearance compared to indole derivatives .

Q. What computational tools are used to model the electronic and steric effects of substituents on bioactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer properties. For example, electron-withdrawing groups at C6 lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 5-HT3_{3} binding pockets) to optimize substituent orientation. Tropane-derived derivatives showed improved van der Waals contacts in MD trajectories .
  • QSAR models : Correlate substituent parameters (Hammett σ, π) with IC50_{50} values for kinase inhibition or solubility .

Experimental Design & Data Analysis

Q. How can contradictory solubility data between imidazo[1,2-b]pyrazole derivatives and indole analogs be resolved?

Discrepancies often arise from protonation states or crystallinity. Strategies include:

  • pH-solubility profiling : Measure solubility across pH 1–8 to identify ionizable groups.
  • Thermodynamic vs. kinetic solubility : Use powder X-ray diffraction (PXRD) to differentiate amorphous (higher kinetic solubility) vs. crystalline phases .
  • Co-solvent assays : Add DMSO (≤1%) to mimic physiological conditions and prevent aggregation .

Q. What in vitro assays are recommended for evaluating CNS penetration of imidazo[1,2-b]pyrazole derivatives?

  • PAMPA-BBB : Predicts blood-brain barrier permeability using artificial membrane permeability coefficients (Pe > 4.0 × 106^{-6} cm/s indicates high penetration) .
  • hCMEC/D3 monolayer assays : Measure transcellular transport and efflux ratios (e.g., P-gp efflux via calcein-AM inhibition) .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction (fu > 5% favors CNS availability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

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